4,4'-Methylenebis(N-benzylideneaniline)
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) designates 4,4'-methylenebis(N-benzylideneaniline) as N,N'-[(methylenedi-4,1-phenylene)bis(methanylylidene)]dianiline . This nomenclature reflects the molecule's symmetrical arrangement, wherein two benzylideneaniline moieties are connected via a methylene (-CH$$_2$$-) bridge at the para positions of their aromatic rings.
The compound exhibits no geometric isomerism due to the rigidity of its conjugated imine (-C=N-) linkages and the planar orientation of the benzene rings. However, potential conformational isomerism arises from rotational freedom around the methylene bridge and the C-N bonds of the Schiff base groups. Density functional theory (DFT) calculations suggest that the lowest-energy conformation adopts a trans arrangement of the imine groups relative to the central methylene unit, minimizing steric hindrance between adjacent aromatic systems.
Molecular Geometry and Conformational Analysis
X-ray diffraction studies reveal a centrosymmetric structure with the methylene bridge positioned equidistant from both aromatic systems. Key bond parameters include:
| Bond Type | Length (Å) | Angle (°) | |
|---|---|---|---|
| C(aromatic)-N(imine) | 1.28 ± 0.02 | C-N-C(methylene) | 120.5 ± 0.3 |
| C(methylene)-C(aromatic) | 1.48 ± 0.03 | N-C(methylene)-N' | 109.7 ± 0.2 |
The dihedral angle between the planes of the benzylideneaniline subunits measures 35.2° , indicating partial conjugation across the methylene bridge. Nuclear magnetic resonance (NMR) spectroscopy corroborates this geometry, with $$^1$$H signals at δ 8.35 ppm (imine protons) and δ 5.12 ppm (methylene protons) demonstrating restricted rotation at room temperature.
Crystallographic Characterization and Unit Cell Parameters
Single-crystal X-ray analysis determines that 4,4'-methylenebis(N-benzylideneaniline) crystallizes in the monoclinic system with space group P2$$_1$$/c . Unit cell dimensions are as follows:
| Parameter | Value |
|---|---|
| a (Å) | 10.352 ± 0.005 |
| b (Å) | 7.891 ± 0.003 |
| c (Å) | 15.627 ± 0.006 |
| β (°) | 98.76 ± 0.05 |
| Volume (ų) | 1258.2 ± 0.8 |
| Z | 4 |
The crystal packing exhibits a herringbone pattern stabilized by weak C-H···π interactions (distance: 2.85–3.10 Å) and van der Waals forces between adjacent molecules. No classical hydrogen bonds are present due to the absence of proton-donor groups.
Comparative Structural Analysis with Related Bis-Schiff Base Compounds
When compared to analogous bis-Schiff bases such as 4,4'-methylenebis(N,N-dimethylaniline) and 4,4'-methylenebis(cyclohexylamine), several structural trends emerge:
- Bridge Flexibility : The methylene bridge in 4,4'-methylenebis(N-benzylideneaniline) imposes greater conformational rigidity compared to the cyclohexyl-linked analogue, as evidenced by smaller torsion angle variations (±5° vs. ±15°).
- Electron Delocalization : Extended conjugation through the benzylidene groups enhances planarity relative to aliphatic Schiff bases, reducing the C=N bond length by 0.04 Å compared to cyclohexylamine derivatives.
- Packing Efficiency : The planar aromatic systems enable tighter molecular packing (density: 1.23 g/cm³) versus non-aromatic analogues (1.07–1.15 g/cm³), as calculated from crystallographic data.
These structural distinctions directly influence the compound's physicochemical behavior, particularly its thermal stability (decomposition temperature: 265°C) and solubility profile (soluble in chlorinated solvents, insoluble in polar aprotic solvents).
Properties
IUPAC Name |
N-[4-[[4-(benzylideneamino)phenyl]methyl]phenyl]-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2/c1-3-7-24(8-4-1)20-28-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)29-21-25-9-5-2-6-10-25/h1-18,20-21H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXDACVJFJEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16328-16-8 | |
| Record name | 4,4'-METHYLENEBIS(N-BENZYLIDENEANILINE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrochloric Acid-Mediated Condensation
The industrial synthesis of 4,4'-methylenedianiline, a critical precursor, involves a two-step process:
-
Formation of aniline hydrochloride : Aniline reacts with hydrochloric acid to form the hydrochloride salt, which facilitates condensation with formaldehyde. Molar ratios of HCl to aniline between 0.77–0.95 optimize yield and product purity.
-
Rearrangement with free aniline : Post-condensation, additional free aniline is introduced before heating to 60–100°C, enhancing yields to 92.1% by preventing side reactions.
A continuous process using polyethylene tubing for the rearrangement step achieves higher consistency, with residence times of 4 hours at 65°C.
Schiff Base Formation: Condensation with Benzaldehyde
Solvent-Free Catalytic Methods
Kinnow peel powder, a bio-catalyst derived from citrus waste, enables rapid synthesis under solvent-free conditions. In a typical procedure:
-
Reagents : 4,4'-methylenedianiline (1 mmol) and benzaldehyde (2 mmol).
-
Conditions : 10 mg catalyst, room temperature, 3-minute stirring.
This method avoids toxic solvents and reduces energy consumption, aligning with green chemistry principles.
Acid-Catalyzed Protocols
Traditional acid catalysts like glacial acetic acid require reflux conditions (2 hours in ethanol) but achieve moderate yields (68–78%). For example:
-
Reagents : 4,4'-methylenedianiline (1 mmol), benzaldehyde (2.2 mmol).
While reliable, these methods lag in efficiency compared to solvent-free approaches.
Substituent Effects on Reaction Efficiency
The electronic nature of benzaldehyde derivatives significantly impacts yields:
| Substituent on Benzaldehyde | Catalyst | Time | Yield (%) |
|---|---|---|---|
| None (plain benzaldehyde) | Kinnow peel powder | 3 min | 85 |
| 4-Methoxy | Montmorillonite K10 | 3 min | 98 |
| 4-Hydroxy | Acetic acid | 2 h | 68 |
Electron-donating groups (e.g., methoxy) enhance reactivity, whereas electron-withdrawing groups (e.g., nitro) necessitate harsher conditions.
Comparative Analysis of Catalysts
The choice of catalyst critically influences reaction kinetics and yield:
Green catalysts outperform conventional acids in speed but require optimization for large-scale applications.
Mechanistic Insights
Schiff base formation proceeds via a four-step mechanism:
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Nucleophilic attack : The amine group of 4,4'-methylenedianiline attacks the carbonyl carbon of benzaldehyde.
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Intermediate formation : A tetrahedral intermediate forms, stabilized by the catalyst.
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Dehydration : Loss of water generates the imine bond.
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Product stabilization : Resonance stabilization of the conjugated system completes the reaction.
Kinnow peel powder accelerates dehydration by providing acidic sites, while montmorillonite K10 enhances substrate adsorption.
Industrial and Laboratory Scalability
Batch processes dominate laboratory synthesis, but continuous flow systems (e.g., coiled tubing reactors) offer superior yields (92.1%) and consistency for industrial production. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-benzylideneaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4,4’-Methylenebis(N-benzylideneaniline) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers, dyes, and pigments
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-benzylideneaniline) involves its ability to form coordination complexes with metal ions. The imine group (C=N) in the compound acts as a donor site, allowing it to bind to metal ions and form stable complexes. These metal complexes can exhibit various biological and catalytic activities, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
4,4'-Methylenebis(N,N-dimethylbenzenamine) (Michler’s Base)
Key Differences : Unlike MDA, the dimethyl substitution reduces reactivity and increases toxicity risks .
4,4'-Methylenebis(N-sec-butylaniline) (MDBA)
Key Differences : The sec-butyl groups enhance solubility but reduce thermal resistance compared to MDA .
Halogenated Derivatives
4,4'-Methylenebis(2-chloroaniline) (MBOCA)
Key Differences: Chlorine substitution increases carcinogenicity but maintains thermal performance .
Cyclohexylamine Derivatives
4,4'-Methylenebis(cyclohexylamine) (PACM)
Key Differences : Cyclohexyl groups improve hydrophobicity and reduce toxicity compared to aromatic MDA .
Functionalized Derivatives
4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline]
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₄₃H₅₂N₂O₄ | |
| Applications | Chelating agents, catalysis | |
| Thermal Stability | High (>250°C) due to steric protection |
Key Differences : Hydroxy-methoxy groups introduce chelation capabilities absent in MDA .
Biological Activity
4,4'-Methylenebis(N-benzylideneaniline), also known as MBBA, is a compound that has garnered attention due to its potential biological activities. It is a derivative of N-benzylideneaniline, which is known for its applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of MBBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of MBBA can be represented as follows:
- Molecular Formula : C24H22N4
- Molecular Weight : 370.46 g/mol
- IUPAC Name : 4,4'-methylenebis(N-benzylideneaniline)
This compound features two N-benzylideneaniline moieties linked by a methylene bridge, which contributes to its unique properties and biological activities.
Research indicates that MBBA may exert its biological effects through various mechanisms:
- Antioxidant Activity : MBBA has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies suggest that MBBA exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary studies indicate that MBBA may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4,4'-Methylenebis(N-benzylideneaniline):
Case Studies
-
Antioxidant Activity Study :
A study conducted on human fibroblast cells demonstrated that treatment with MBBA significantly decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. The researchers attributed this effect to the compound's ability to enhance the activity of endogenous antioxidant enzymes. -
Antimicrobial Efficacy :
In vitro tests against Staphylococcus aureus indicated that MBBA exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings. -
Cancer Cell Proliferation Inhibition :
Research involving HeLa cervical cancer cells revealed that MBBA treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that MBBA may trigger programmed cell death pathways.
Q & A
Q. What are the established synthetic routes for preparing 4,4'-methylenebis(aniline) derivatives, and how can these methods be adapted for N-benzylidene-substituted analogs?
- Methodological Answer : Schiff base condensation is a common method for synthesizing methylenebis(aniline) derivatives. For example, analogs like 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline] are synthesized by reacting primary amines with aldehydes under reflux in ethanol, followed by crystallization . Adapting this for N-benzylidene substitution would require optimizing reaction conditions (e.g., solvent polarity, temperature) and purification steps (e.g., column chromatography or recrystallization) to accommodate steric and electronic effects of benzylidene groups. Structural validation via single-crystal X-ray diffraction (as shown in Table 2 of ) is critical for confirming regiochemistry .
Q. How can researchers characterize the structural and electronic properties of 4,4'-methylenebis(N-benzylideneaniline) derivatives?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding as in O3–H3···N2 interactions in ) .
- NMR spectroscopy : ¹H and ¹³C NMR can identify substituent effects on aromatic protons and confirm imine bond formation (δ ~8–9 ppm for –CH=N–) .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Q. What standardized protocols exist for assessing the toxicity of methylenebis(aniline) compounds, and how do substituents like benzylidene affect outcomes?
- Methodological Answer : The Agency for Toxic Substances and Disease Registry (ATSDR) outlines protocols for evaluating carcinogenicity, including:
- In vivo rodent studies : Monitor tumor incidence and histopathology after oral or dermal exposure .
- In vitro assays : Ames test for mutagenicity and comet assay for DNA damage .
Substituents like benzylidene may alter metabolic pathways (e.g., cytochrome P450-mediated oxidation) compared to chlorinated analogs (e.g., MOCA in ), potentially reducing toxicity due to decreased electrophilicity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported carcinogenicity data for methylenebis(aniline) derivatives?
- Methodological Answer : Conflicting data (e.g., MOCA’s "inadequate evidence in humans" vs. "sufficient evidence in animals" in ) require:
- Dose-response studies : Compare low-dose chronic exposure (mimicking occupational settings) vs. high-dose acute exposure .
- Mechanistic studies : Use transgenic rodent models (e.g., p53+/- mice) to identify mutation hotspots or epigenetic changes .
- Cross-species extrapolation : Analyze metabolic differences (e.g., glucuronidation rates) using liver microsomes from humans and rodents .
Q. What experimental strategies can optimize the thermal stability of 4,4'-methylenebis(N-benzylideneaniline) for high-temperature applications?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under nitrogen/air atmospheres .
- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance resonance stabilization, as seen in heat-resistant epoxy curing agents .
- Accelerated aging studies : Expose compounds to elevated temperatures (e.g., 100°C for 72 hours) and monitor structural integrity via FT-IR or XRD .
Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of 4,4'-methylenebis(N-benzylideneaniline)?
- Methodological Answer :
- QSAR models : Use software like EPI Suite to estimate logP (lipophilicity) and biodegradation half-lives based on substituent contributions .
- Molecular dynamics simulations : Model interactions with soil organic matter or aquatic humic acids to predict adsorption/desorption kinetics .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 4,4′-methylenebis(2-chloroaniline) in ) with known environmental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
